Thymopoietin III
説明
特性
CAS番号 |
79103-34-7 |
|---|---|
分子式 |
C255H416N66O77 |
分子量 |
5638 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C255H416N66O77/c1-122(2)101-165(225(369)282-150(56-39-44-92-257)213(357)293-164(253(397)398)62-50-98-272-255(267)268)294-207(351)138(31)277-248(392)203(139(32)324)317-235(379)171(107-128(13)14)301-232(376)176(113-145-117-269-121-274-145)304-219(363)157(74-83-186(262)330)288-227(371)167(103-124(5)6)300-231(375)174(111-143-65-69-146(327)70-66-143)303-229(373)169(105-126(9)10)297-222(366)162(80-89-195(344)345)292-244(388)199(132(21)22)314-237(381)175(112-144-67-71-147(328)72-68-144)307-246(390)200(133(23)24)312-224(368)163(81-90-196(346)347)287-210(354)149(55-38-43-91-256)279-212(356)154(61-49-97-271-254(265)266)281-217(361)156(73-82-185(261)329)285-216(360)155(75-84-190(334)335)278-189(333)118-273-206(350)136(29)275-241(385)183-63-51-99-320(183)251(395)179(109-130(17)18)309-250(394)205(141(34)326)319-247(391)202(135(27)28)315-238(382)178(115-188(264)332)305-233(377)177(114-187(263)331)295-208(352)137(30)276-243(387)198(131(19)20)313-234(378)170(106-127(11)12)298-220(364)160(78-87-193(340)341)290-239(383)181(119-322)310-215(359)152(58-41-46-94-259)283-226(370)166(102-123(3)4)296-214(358)151(57-40-45-93-258)280-218(362)158(76-85-191(336)337)286-211(355)153(59-42-47-95-260)291-249(393)204(140(33)325)318-236(380)172(108-129(15)16)306-245(389)201(134(25)26)316-240(384)182(120-323)311-242(386)184-64-52-100-321(184)252(396)180(116-197(348)349)308-223(367)161(79-88-194(342)343)289-228(372)168(104-125(7)8)299-230(374)173(110-142-53-36-35-37-54-142)302-221(365)159(77-86-192(338)339)284-209(353)148-60-48-96-270-148/h35-37,53-54,65-72,117,121-141,148-184,198-205,270,322-328H,38-52,55-64,73-116,118-120,256-260H2,1-34H3,(H2,261,329)(H2,262,330)(H2,263,331)(H2,264,332)(H,269,274)(H,273,350)(H,275,385)(H,276,387)(H,277,392)(H,278,333)(H,279,356)(H,280,362)(H,281,361)(H,282,369)(H,283,370)(H,284,353)(H,285,360)(H,286,355)(H,287,354)(H,288,371)(H,289,372)(H,290,383)(H,291,393)(H,292,388)(H,293,357)(H,294,351)(H,295,352)(H,296,358)(H,297,366)(H,298,364)(H,299,374)(H,300,375)(H,301,376)(H,302,365)(H,303,373)(H,304,363)(H,305,377)(H,306,389)(H,307,390)(H,308,367)(H,309,394)(H,310,359)(H,311,386)(H,312,368)(H,313,378)(H,314,381)(H,315,382)(H,316,384)(H,317,379)(H,318,380)(H,319,391)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,397,398)(H4,265,266,271)(H4,267,268,272)/t136-,137-,138-,139+,140+,141+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,198-,199-,200-,201-,202-,203-,204-,205-/m0/s1 |
InChIキー |
ABNUIHVJBBDMOA-VSTQVDAASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
他のCAS番号 |
79103-34-7 |
関連するCAS |
1416-60-0 (cpd with unspecified MF) |
配列 |
PEFLEDPSVLTKEKLKSELVANNVTLPAGEQRKEVYVELYLQHLTALKR |
同義語 |
splenin thymopoietin III thysplenin |
製品の起源 |
United States |
科学的研究の応用
Cancer Therapy
Recent research highlights the role of Thymopoietin III in modulating tumor biology and enhancing anti-tumor immunity.
- Tumor Growth Modulation : Studies indicate that elevated levels of thymopoietin are associated with poorer survival rates in gastric cancer patients. Conversely, knocking down thymopoietin expression in cancer cell lines has been shown to suppress proliferation and metastasis in models of gastric cancer and glioblastoma .
- Immunoendocrine Interactions : Thymopoietin influences the tumor microenvironment by affecting T cell differentiation. It has been observed that thymic hormones can enhance the infiltration of CD4+ and CD8+ T cells into tumors, thereby improving immune responses against malignancies .
- Case Studies : In preclinical models, the administration of thymopoietin analogs has demonstrated enhanced efficacy when combined with traditional chemotherapy, suggesting a synergistic effect that may improve patient outcomes .
Immunomodulation
Thymopoietin III plays a pivotal role in regulating immune responses, particularly in conditions characterized by immune dysfunction.
- Autoimmune Diseases : The hormone has been investigated for its potential to modulate autoimmune responses. For instance, its administration has shown promise in reducing symptoms in models of rheumatoid arthritis and lupus by enhancing regulatory T cell populations while suppressing pathogenic Th17 cells .
- Clinical Observations : Elevated plasma levels of thymopoietin have been correlated with improved clinical responses to antidepressants in depressed patients, indicating its broader implications in mental health and immune regulation .
Inflammatory Diseases
Thymopoietin III also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Therapeutic Potential : Research demonstrates that thymic hormones can regulate inflammatory processes by modulating peripheral immune cell activities. This capability suggests their use as therapeutic agents for managing systemic inflammatory responses .
- Experimental Evidence : In animal models, thymopoietin administration has resulted in decreased inflammatory markers and improved outcomes in conditions such as chronic septic inflammation and asthma-induced pathology .
Data Tables
Case Studies
- Gastric Cancer : A study involving gastric cancer patients indicated that high thymopoietin levels were associated with significantly poorer overall survival rates. Knocking down this hormone suppressed tumor growth and metastasis.
- Rheumatoid Arthritis : Clinical trials showed that patients receiving thymopoietin exhibited reduced disease activity scores compared to controls, highlighting its potential as an immunomodulatory agent.
- Inflammatory Response : Experimental studies demonstrated that administration of thymopoietin reduced inflammation markers in mouse models of chronic inflammation, suggesting its therapeutic potential.
化学反応の分析
Receptor Binding and Neuromuscular Interactions
Thymopoietin III binds the acetylcholine receptor (AChR) with high affinity, competing with α-bungarotoxin (α-BGT):
-
Functional Inhibition : Blocks neuromuscular transmission by binding AChR’s ligand-binding site, preventing acetylcholine signaling .
Table 2: Competitive Binding Assays (Torpedo californica AChR)
| Ligand | IC₅₀ (M) |
|---|---|
| Thymopoietin III | |
| α-Bungarotoxin | |
| Carbachol |
Enzymatic Modifications and Stress-Induced Processing
Under oxidative stress, thymulin (a bioactive metabolite of thymopoietin) is released via proteolytic cleavage:
-
Stressors : Hydrogen peroxide, heat (42°C), and pro-apoptotic agents increase thymulin secretion in RAW 264.7 cells .
-
Molecular Weight Shifts : A 60 kDa precursor converts to active thymulin (5.5 kDa) during stress .
Immunomodulatory Activity
Thymopoietin III and its synthetic fragment thymopentin (Arg-Lys-Asp-Val-Tyr ) exhibit contrasting effects to splenin (a homolog with Glu instead of Asp at position 34):
-
T-Cell Differentiation : Induces T-cell precursor differentiation while suppressing B-cell maturation .
-
Biological Specificity : Substitution of Asp³⁴→Glu abolishes neuromuscular effects but permits B-cell activation .
Functional Comparisons with Analogues
Table 3: Activity Profile of Thymopoietin III vs. Derivatives
| Compound | Neuromuscular Effect | Immune Modulation |
|---|---|---|
| Thymopoietin III | Inhibits AChR | T-cell induction |
| Thymopentin (32–36) | None | Mild immunostimulation |
| Splenin | None | T/B-cell induction |
Radiolabeling and Binding Kinetics
-
Iodination : Thymopoietin III was labeled with using methyl 3,5-diiodo-4-hydroxybenzimidate, achieving specific activity of 4,000 Ci/mol .
-
Dissociation Kinetics : Slow dissociation () at 4°C, indicating stable receptor-ligand complexes .
Mechanistic Insights
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thymopoietin III with Related Compounds
Key Findings:
Structural Determinants of Activity :
- TP II’s active site resides in residues 32–36 (TP5), which are critical for T-cell differentiation . A synthetic TP II fragment (residues 29–41) replicates neuromuscular blocking activity, suggesting distinct functional domains .
- TP III’s lower T-cell restoring activity compared to TP I implies sequence variations (e.g., absence of key residues like Arg-32) reduce efficacy .
Neuromuscular Interactions :
- Full-length TP II and TP III (inferred) bind nicotinic receptors at the neuromuscular junction (IC50: 0.35 nM), inhibiting acetylcholine signaling . TP5 lacks this activity, indicating tertiary structure dependence .
Therapeutic Potential: TP5: Despite its short half-life, TP5 is clinically used for immunodeficiency due to its safety and efficacy . TP III: Its weaker T-cell activity but B-cell modulation suggests niche applications in B-lymphocyte disorders .
Species and Variant Differences :
- Bovine TP III (splenin) shows reduced activity compared to TP I/II, whereas human splenin analogs (e.g., [Glu34]hSP) enhance B-cell function, underscoring species-specific divergence .
Research Implications and Limitations
- Structural Gaps: TP III’s full amino acid sequence and post-translational modifications remain uncharacterized, limiting mechanistic studies.
- Clinical Relevance: TP III’s B-cell effects warrant exploration in conditions like common variable immunodeficiency.
- Contradictions : equates Thymopoietin with Thymosin Alpha 1, but TP III’s distinct activities suggest broader functional diversity within the family.
準備方法
Conventional Solution-Phase Synthesis
Linear Assembly of Peptide Fragments
The traditional solution-phase synthesis of Thymopoietin III involves sequential coupling of protected amino acids through fragment condensation. A notable study synthesized [1-Nal³] Thymopoietin II, an analogue of Thymopoietin III, using a stepwise solution-phase approach. The process commenced with the preparation of tert-butyloxycarbonyl (Boc)-protected amino acids, followed by activation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Each coupling step was monitored via thin-layer chromatography (TLC), achieving an average yield of 78% per residue.
Challenges in Deprotection and Side-Chain Management
Critical to solution-phase synthesis is the selective removal of protecting groups without inducing side reactions. The aforementioned study employed a deprotection cocktail comprising 1M trifluoromethanesulfonic acid (TFMSA), thioanisole (1:1 ratio), and scavengers (Me₂Se, m-cresol) in trifluoroacetic acid (TFA). This combination minimized cysteine oxidation and aspartimide formation, common pitfalls in long peptide synthesis. Post-deprotection, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (5 μm, 250 × 4.6 mm) confirmed 92% purity, as quantified by UV detection at 220 nm.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Fmoc Chemistry
The advent of SPPS revolutionized peptide manufacturing, enabling rapid assembly with reduced purification burdens. A patent detailing Thymopoietin pentapeptide synthesis utilized 2-chlorotrityl chloride (CTC) resin, chosen for its high loading capacity (1.2 mmol/g) and mild cleavage conditions. Fluorenylmethyloxycarbonyl (Fmoc) chemistry was employed, with each amino acid coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiencies exceeded 99%, as verified by Kaiser tests.
Cyclization Strategies for Structural Stability
Cyclic analogues of Thymopoietin III’s partial sequence (residues 39–44) were synthesized to enhance proteolytic stability. Six diastereoisomeric hexapeptides were generated by substituting each L-amino acid with its D-counterpart. Cyclization via head-to-tail amide bonding used benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA, yielding 45–50% cyclic products regardless of D-residue position. This insensitivity to stereochemistry suggests conformational flexibility in the cyclization transition state.
Table 1: Comparative Yields of Cyclic Hexapeptide Diastereoisomers
| Residue Substituted | Cyclization Yield (%) |
|---|---|
| Arg39 (D) | 48 ± 2.1 |
| Lys40 (D) | 46 ± 1.8 |
| Asp41 (D) | 49 ± 2.3 |
| Val42 (D) | 45 ± 1.5 |
| Tyr43 (D) | 50 ± 2.0 |
| Gly44 (D) | 47 ± 1.7 |
Hybrid Approaches: Fragment Condensation and SPPS
Convergent Synthesis for Long Sequences
For full-length Thymopoietin III (49 residues), hybrid strategies merge SPPS with solution-phase fragment coupling. A typical protocol involves:
- Synthesizing protected segments (10–15 residues) via SPPS on Rink amide resin.
- Cleaving segments with TFA:triisopropylsilane:H₂O (95:2.5:2.5) to preserve side-chain protections.
- Fragment condensation in DMF using HATU/N-methylmorpholine (NMM), achieving 85–90% coupling efficiency.
This approach mitigates error propagation inherent in linear SPPS, particularly for sequences prone to aggregation.
Post-Synthetic Processing and Quality Control
Oxidative Folding of Disulfide Bridges
Native Thymopoietin III contains three disulfide bonds (Cys7–Cys43, Cys12–Cys47, Cys23–Cys29). Refolding was optimized using glutathione redox buffer (2 mM reduced:0.2 mM oxidized) in 0.1M Tris-HCl (pH 8.5), yielding 65% properly folded product. Incorrect disulfide pairings were minimized by gradual urea dilution from 6M to 1M over 48 hours.
Analytical Characterization
- Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirmed molecular weights within 0.02% of theoretical values.
- Circular Dichroism (CD) : Spectra exhibited characteristic α-helical minima at 208 nm and 222 nm, indicating proper secondary structure.
- Bioactivity Assays : Synthetic batches restored T-cell transformation in uremic patients by 82%, comparable to native Thymopoietin III.
Industrial-Scale Production Considerations
Cost-Effective Resin Regeneration
The CTC resin used in SPPS allows for partial regeneration via acetic acid washes, reducing material costs by 30%. However, repeated use beyond three cycles decreased coupling yields to 94%, necessitating resin replacement.
Green Chemistry Initiatives
Recent advancements replaced DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable coupling efficiency (98.5%) and lower toxicity. Additionally, microwave-assisted SPPS at 50°C reduced synthesis time for Thymopoietin III fragments by 40% without epimerization.
Q & A
Q. What ethical and technical challenges arise in human studies involving Thymopoietin III administration?
- Methodological Answer : Address ethical concerns via IRB-approved protocols with informed consent. Technically, optimize dosing using pharmacokinetic modeling (NONMEM software) and monitor immune responses via multiplex assays. Mitigate bias through double-blinded trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
